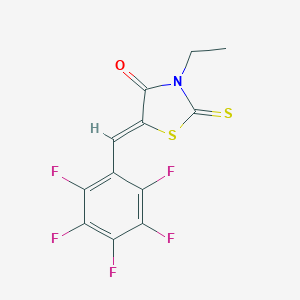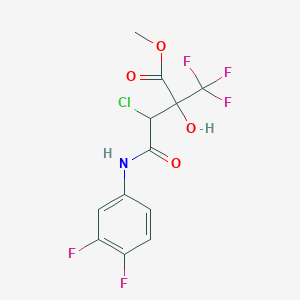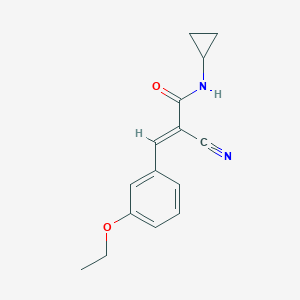
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a morpholino group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes.
Introduction of the Nitro Group: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE is unique due to the presence of both a nitro group and a morpholino group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H14N4O4 |
|---|---|
Molekulargewicht |
254.24g/mol |
IUPAC-Name |
(1-ethyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14N4O4/c1-2-13-7-8(14(16)17)9(11-13)10(15)12-3-5-18-6-4-12/h7H,2-6H2,1H3 |
InChI-Schlüssel |
KLXCQNFVSDVLRC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B457720.png)
![(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457721.png)
![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B457726.png)

![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B457728.png)
![(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B457729.png)
![5-{3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457732.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B457735.png)
![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B457736.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B457738.png)

![2-ethyl 4-methyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457741.png)
![(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B457742.png)
